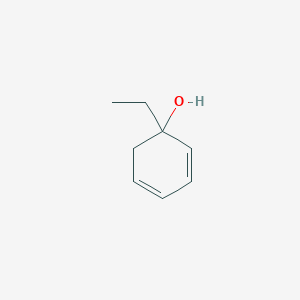
1-Ethyl-1-cyclohexa-2,4-dienol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1-cyclohexa-2,4-dienol is an organic compound characterized by a cyclohexadiene ring with an ethyl group and a hydroxyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-cyclohexa-2,4-dienol can be synthesized through several methods. One common approach involves the Birch reduction of related aromatic compounds using an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol . This method avoids over-reduction to the fully saturated ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1-cyclohexa-2,4-dienol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated alcohols.
Substitution: Formation of various substituted cyclohexadienes.
Scientific Research Applications
1-Ethyl-1-cyclohexa-2,4-dienol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-ethyl-1-cyclohexa-2,4-dienol exerts its effects involves its ability to participate in various chemical reactions. The compound can form transient intermediates that facilitate the transfer of functional groups or electrons. For example, in hydride transfer reactions, it can act as a hydride donor or acceptor, depending on the reaction conditions .
Comparison with Similar Compounds
- 1-Ethenylcyclohexa-2,4-diene
- Cyclohexa-2,4-dienylethene
- 1-Methylcyclohexa-2,4-dienol
Comparison: 1-Ethyl-1-cyclohexa-2,4-dienol is unique due to the presence of both an ethyl group and a hydroxyl group on the cyclohexadiene ring. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these groups .
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-ethylcyclohexa-2,4-dien-1-ol |
InChI |
InChI=1S/C8H12O/c1-2-8(9)6-4-3-5-7-8/h3-6,9H,2,7H2,1H3 |
InChI Key |
VYRFQNNCFSODAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















